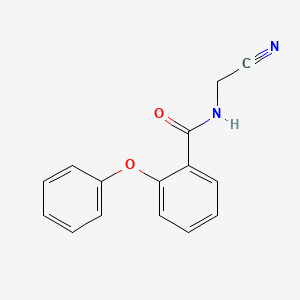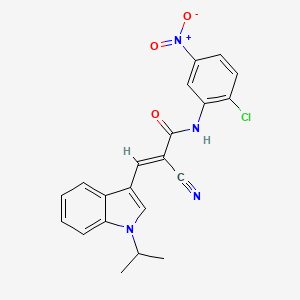
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
Overview
Description
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound that is commonly used in scientific research. It is a pyrazole derivative that has been studied for its potential therapeutic applications in various diseases. In
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, it has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol in lab experiments is its high yield and purity. It is also a relatively stable compound that can be stored for long periods of time. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are many potential future directions for the study of 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol. One area of research could be the development of new therapeutic applications for this compound. For example, it could be studied for its potential use in the treatment of other neurological disorders such as Huntington's disease or multiple sclerosis. Another area of research could be the development of new synthetic methods for this compound that are more efficient or environmentally friendly. Additionally, the mechanism of action of this compound could be further elucidated through additional biochemical and physiological studies.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases and a better understanding of its mechanism of action.
Scientific Research Applications
3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(2-chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)19-16(20)10-15(18-19)13-4-2-3-5-14(13)17/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGHRBRZHVMGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dimethyl-3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658512.png)

![4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4658527.png)
![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658534.png)

![3,4,5-trimethoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B4658547.png)
![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4658561.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4658584.png)
![3-(2-phenylethyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658590.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B4658609.png)
![N-(3-fluoro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4658610.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4658617.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4658629.png)